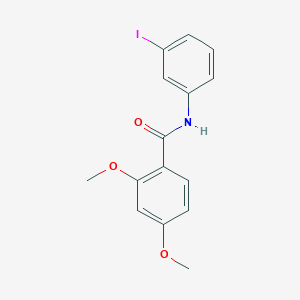![molecular formula C20H19BrN2O2S B298008 (2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298008.png)
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess various pharmacological properties, making it a promising candidate for the development of novel drugs. In
Wirkmechanismus
The mechanism of action of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various mechanisms, including inhibition of bacterial and fungal cell wall synthesis, inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of bacterial and fungal strains, reduce the production of pro-inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, this compound has been found to possess analgesic and antipyretic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its broad spectrum of pharmacological activities. This compound has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its low solubility in water, which could pose a challenge in its formulation as a drug.
Zukünftige Richtungen
There are several future directions for the research and development of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a drug. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including infectious diseases, inflammatory disorders, and cancer. Finally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets, which could lead to the development of more potent and selective derivatives.
Synthesemethoden
The synthesis of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with 3-bromo-4-methoxybenzaldehyde and 4-ethylbenzaldehyde in the presence of a base. The reaction proceeds through a Schiff base formation and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested against various bacterial and fungal strains, and it has been found to exhibit significant activity against these pathogens. Additionally, ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has been found to possess antioxidant activity, which could make it useful in the prevention and treatment of oxidative stress-related diseases. Finally, ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis and inhibit the growth of cancer cells.
Eigenschaften
Produktname |
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H19BrN2O2S |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O2S/c1-4-13-5-8-15(9-6-13)22-20-23(2)19(24)18(26-20)12-14-7-10-17(25-3)16(21)11-14/h5-12H,4H2,1-3H3/b18-12+,22-20? |
InChI-Schlüssel |
MKGALFJXTVPANF-FNLGWUMESA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
![2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B297953.png)